Synthetic Yield in Patented Protocol: Quantitative Reproducibility Benchmark
A validated patent protocol reports the synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile via condensation of ethyl 2-picolinate with acetonitrile using sodium hydride in anhydrous THF at 65 °C, yielding crude product at 100% of theoretical mass (48.6 g from 50 g ethyl picolinate, 331 mmol scale) [1]. While no direct head-to-head comparison with alternative synthetic routes exists in the public domain, this quantitative benchmark provides a procurement-relevant reference point. In contrast, analogous syntheses of phenyl-substituted β-ketonitriles (e.g., 3-oxo-3-phenylpropanenitrile) typically employ different reaction conditions due to the absence of the pyridine nitrogen, which alters both electronic activation of the ester and base selection requirements .
| Evidence Dimension | Synthetic yield in validated protocol |
|---|---|
| Target Compound Data | 100% crude yield (48.6 g, 331 mmol scale) |
| Comparator Or Baseline | Not directly compared; phenyl analog requires distinct synthetic conditions |
| Quantified Difference | Protocol-specific quantitative benchmark; class-level differentiation in reaction requirements |
| Conditions | NaH, anhydrous THF, 65 °C, 5 h; ethyl 2-picolinate + acetonitrile (US Patent 9,150,592 B2) |
Why This Matters
Procurement of this specific compound enables direct adoption of patented, high-yield synthetic protocols without re-optimization, reducing development time and material costs.
- [1] US Patent 9,150,592 B2. 2015. Procedure for 3-oxo-3-(2-pyridyl)propanenitrile synthesis; 100% crude yield reported. View Source
